

Spectroscopic Data Interpretation of 2-Hydroxy-6-methylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-6-methylbenzaldehyde

Cat. No.: B095053

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **2-Hydroxy-6-methylbenzaldehyde**, a significant aromatic aldehyde in chemical synthesis and research. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Structural and Spectroscopic Overview

2-Hydroxy-6-methylbenzaldehyde ($C_8H_8O_2$) is a substituted aromatic aldehyde with a molecular weight of approximately 136.15 g/mol. Its structure, featuring a hydroxyl group and a methyl group ortho to an aldehyde function on a benzene ring, gives rise to a distinct spectroscopic profile. The following sections will dissect the 1H NMR, ^{13}C NMR, IR, and MS data to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Data

The proton NMR spectrum of **2-Hydroxy-6-methylbenzaldehyde** exhibits characteristic signals for the aldehyde, hydroxyl, aromatic, and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|----------------------------|----------------------|-----------------|-----------------------------|
| Aldehyde (-CHO) | ~9.8 | Singlet | - |
| Hydroxyl (-OH) | ~11.5 | Singlet (broad) | - |
| Aromatic (H3, H4, H5) | ~6.8 - 7.5 | Multiplet | - |
| Methyl (-CH ₃) | ~2.5 | Singlet | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (ppm) |
|-------------------------------|----------------------|
| Aldehyde (C=O) | ~192 |
| Aromatic (C-OH) | ~161 |
| Aromatic (C-CH ₃) | ~140 |
| Aromatic (C-H) | ~120 - 135 |
| Aromatic (C-CHO) | ~118 |
| Methyl (-CH ₃) | ~20 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on typical values for substituted benzaldehydes.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm ⁻¹) |
|------------------|---------------------------------------|---|
| Hydroxyl (-OH) | O-H stretch (intramolecular H-bonded) | 3200 - 3400 (broad) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Methyl C-H | C-H stretch | 2850 - 2960 |
| Aldehyde C-H | C-H stretch | 2720 - 2820 (often two weak bands) |
| Aldehyde (C=O) | C=O stretch | 1650 - 1680 |
| Aromatic C=C | C=C stretch | 1450 - 1600 |

The broadening of the O-H stretching band and the lower frequency of the C=O stretch are indicative of intramolecular hydrogen bonding between the hydroxyl and aldehyde groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Assignment | Interpretation |
|-----|---|---|
| 136 | [M] ⁺ | Molecular ion peak |
| 135 | [M-H] ⁺ | Loss of a hydrogen atom from the aldehyde |
| 107 | [M-CHO] ⁺ | Loss of the formyl group |
| 90 | [M-H-CHO-OH] ⁺ or [M-CO-H ₂ O] ⁺ | Further fragmentation |

The mass spectrum of **2-Hydroxy-6-methylbenzaldehyde** shows a prominent molecular ion peak at m/z 136, confirming its molecular weight. The peak at m/z 135 is characteristic of aldehydes, resulting from the loss of the aldehydic proton.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Hydroxy-6-methylbenzaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a $30-45^\circ$ pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

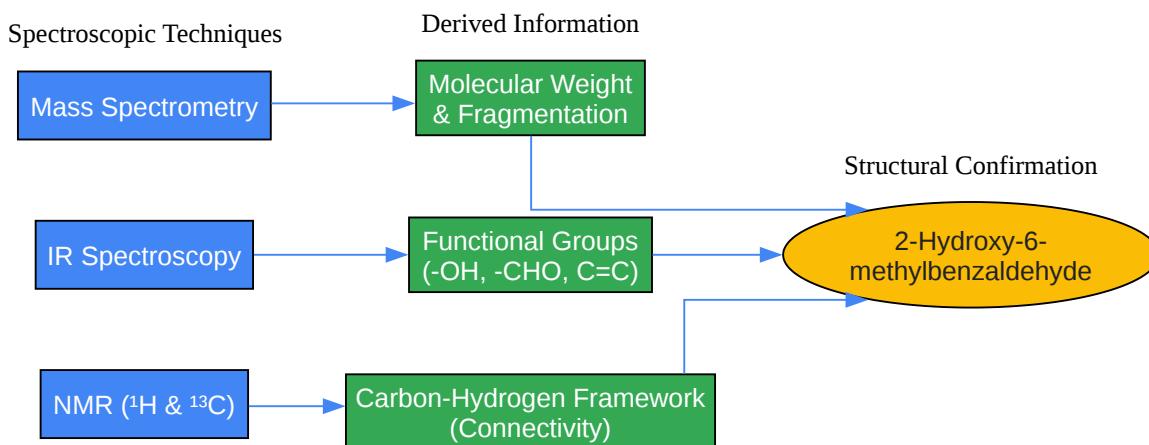
- Place a small amount of the solid **2-Hydroxy-6-methylbenzaldehyde** sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Instrumentation: Employ a mass spectrometer with an electron ionization source.
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for combining the information from different spectroscopic techniques to confirm the structure of **2-Hydroxy-6-methylbenzaldehyde**.



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References

- 1. rsc.org [rsc.org]
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